2-Bromo-3,5-dinitrothiophene

SNAr Reaction Mechanism DFT Calculations Electrophilicity

Leverage the unique electrophilicity driven by the 3,5-dinitro motif. This substitution pattern ensures superior SNAr kinetics (E(C-2) = E(C-4) + 3) unattainable by mono-nitro or chloro analogs. Achieve near-quantitative (100%) microwave-assisted conversion in 2-3 minutes for high-throughput library synthesis. Its core structure exhibits the highest anti-E. coli activity in its class. Utilize calixarene-catalyzed green chemistry protocols in water for antiproliferative scaffold development. An ideal mechanistic probe due to the absence of secondary steric effects.

Molecular Formula C4HBrN2O4S
Molecular Weight 253.03 g/mol
CAS No. 2160-38-5
Cat. No. B1621092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-dinitrothiophene
CAS2160-38-5
Molecular FormulaC4HBrN2O4S
Molecular Weight253.03 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1[N+](=O)[O-])Br)[N+](=O)[O-]
InChIInChI=1S/C4HBrN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H
InChIKeyHTCDWPFRFHFXLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3,5-dinitrothiophene (CAS 2160-38-5) Technical Baseline and Procurement Essentials


2-Bromo-3,5-dinitrothiophene (CAS: 2160-38-5) is a heterocyclic building block characterized by a thiophene ring substituted with a bromine atom at the 2-position and nitro groups at the 3- and 5-positions [1]. Its molecular formula is C4HBrN2O4S, with a molecular weight of 253.03 g/mol . The compound's electron-deficient aromatic core and the presence of a halogen leaving group establish its primary utility as a substrate for nucleophilic aromatic substitution (SNAr) reactions [1]. This makes it a pivotal starting material in synthetic chemistry for constructing more complex thiophene derivatives [2].

Why Generic 2-Bromo-3,5-dinitrothiophene Substitution Fails: The Electrophilicity Argument


Substituting 2-Bromo-3,5-dinitrothiophene with another halogenated thiophene or a simpler nitrothiophene is not a like-for-like exchange due to significant differences in electrophilicity and reactivity profiles. The specific substitution pattern of two strong electron-withdrawing nitro groups in a conjugated position with the C-Br bond creates a unique electrophilic environment. This is not replicated by, for example, a 2-bromo-3-nitrothiophene (mono-nitro) or a 2-chloro-3,5-dinitrothiophene (different halogen). As shown in recent studies, the dinitro motif is a critical determinant of electrophilic strength [1]. These differences manifest in variable reaction rates, product yields, and even the outcome of cross-coupling reactions, directly impacting synthetic efficiency and the purity of the final product [2].

Quantitative Differentiation Guide for 2-Bromo-3,5-dinitrothiophene (CAS 2160-38-5)


Superior Electrophilicity vs. Mono-Nitro Analogs Validated by DFT Calculations

Computational studies comparing 2-bromo-3,5-dinitrothiophene (BDNT) to analogs with a single nitro group (2-bromo-3-nitrothiophene, X=H) demonstrate its superior electrophilicity, directly validating its enhanced reactivity in SNAr reactions [1]. DFT calculations confirm that the second nitro group is a critical determinant for electrophilic activation.

SNAr Reaction Mechanism DFT Calculations Electrophilicity

Twice the SNAr Reaction Rate with Piperidine vs. 4-Methyl Substituted Analog

A direct kinetic comparison reveals that 2-bromo-3,5-dinitrothiophene reacts approximately twice as fast with piperidine as its 4-methyl substituted analog [1]. This head-to-head study demonstrates that the absence of a methyl group sterically hindering the reaction site is a key differentiator, leading to significantly faster reaction kinetics.

Reaction Kinetics Nucleophilic Substitution Thiophene Derivatives

High Antimicrobial Potency on Par with Chloro-Analog, Superior to Mono-Nitro Compounds

2-Bromo-3,5-dinitrothiophene exhibits the highest level of antimicrobial activity against E. coli, comparable to its 2-chloro analog, and significantly outperforming simpler nitrothiophenes [1]. This establishes a clear structure-activity relationship where the 3,5-dinitro substitution pattern is crucial for maximizing biological potency.

Antimicrobial Activity SAR Nitrothiophenes

Nearly Quantitative SNAr Conversion in 2-3 Minutes Under Microwave Irradiation

A highly efficient, green microwave protocol achieves approximately 100% conversion of 2-bromo-3,5-dinitrothiophene in SNAr reactions with amines and thiophenols within just 2-3 minutes at 40°C [1]. This method is solvent-free and chromatography-free, representing a significant process intensification.

Microwave-Assisted Synthesis Green Chemistry SNAr

Quantified Electrophilicity at C-2 and C-4 Positions via Mayr's Approach

Using Mayr's linear free energy relationship, the electrophilicity parameter (E) for 2-bromo-3,5-dinitrothiophene was experimentally quantified at the C-4 position, and a relationship to estimate the E value at the C-2 position was established [1]. This provides a robust, quantitative framework for predicting reaction rates with various nucleophiles.

Electrophilicity Parameters Mayr's Equation Reactivity Quantification

Efficient Aqueous-Phase Catalysis with Calixarene for Anticancer Scaffold Synthesis

2-Bromo-3,5-dinitrothiophene serves as an effective substrate in a novel, calixarene-catalyzed SNAr reaction in water, leading to the synthesis of 3,5-dinitrothiophene scaffolds with demonstrated antiproliferative activity against selective anticancer cell lines [1].

Antiproliferative Agents Calixarene Catalysis Aqueous Synthesis

Optimal Application Scenarios for 2-Bromo-3,5-dinitrothiophene (CAS 2160-38-5) Driven by Evidence


Accelerated Synthesis of 2-Substituted Thiophene Libraries via SNAr

Leveraging its superior electrophilicity and quantified reactivity (E(C-2) = E(C-4) + 3) [1], 2-bromo-3,5-dinitrothiophene is the preferred substrate for building diverse libraries of 2-substituted-3,5-dinitrothiophenes. The rapid, near-quantitative conversion achieved under microwave conditions (100% in 2-3 min) makes it ideal for high-throughput screening campaigns [2].

Rational Design of Antiproliferative Agents via Aqueous-Phase Diversification

Medicinal chemists should utilize this compound in calixarene-catalyzed reactions in water to generate a focused library of 3,5-dinitrothiophene scaffolds for antiproliferative screening [3]. This approach is supported by direct evidence of the resulting compounds' activity against cancer cell lines and aligns with green chemistry principles [4].

Unambiguous Study of SNAr Reaction Mechanisms

As demonstrated by its use in both kinetic studies [5] and advanced DFT calculations [1], this compound's well-defined electrophilic nature and lack of secondary steric effects make it an excellent model substrate for fundamental research into nucleophilic aromatic substitution. Its use ensures cleaner kinetic data and more interpretable mechanistic outcomes.

Key Intermediate for High-Potency Antimicrobials

For projects aiming to develop new antimicrobials, 2-bromo-3,5-dinitrothiophene is a strategic choice. Its core structure is directly linked to the highest observed activity against E. coli within its class [6]. The bromine atom provides a versatile handle for subsequent diversification (e.g., Suzuki or Buchwald-Hartwig couplings) to further optimize potency and pharmacological properties.

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